molecular formula C13H21OPS2 B12300241 S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate CAS No. 2984-66-9

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate

Cat. No.: B12300241
CAS No.: 2984-66-9
M. Wt: 288.4 g/mol
InChI Key: VHRBNSDFBAIBIO-UHFFFAOYSA-N
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Description

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate is a chemical compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a phosphonodithioate group attached to a phenyl ring with a tert-butyl substituent.

Preparation Methods

The synthesis of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate typically involves the reaction of 4-(1,1-Dimethylethyl)phenol with ethylphosphonodithioic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate undergoes various chemical reactions, including:

Scientific Research Applications

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate can be compared with similar compounds such as:

Properties

CAS No.

2984-66-9

Molecular Formula

C13H21OPS2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-tert-butylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3

InChI Key

VHRBNSDFBAIBIO-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(OC)SC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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